![molecular formula C22H18N4O B4657402 6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide](/img/structure/B4657402.png)
6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
説明
6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as PQR309, is a small molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer cells. PQR309 has shown promising results in preclinical studies as a potential anti-cancer therapy.
作用機序
6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide targets the PI3K signaling pathway, which is frequently dysregulated in cancer cells. Specifically, this compound inhibits the activity of the PI3K isoform p110α, which is frequently mutated in cancer. By inhibiting p110α, this compound reduces the activity of downstream signaling pathways, including Akt and mTOR, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of inflammatory bowel disease, and to improve insulin sensitivity in animal models of diabetes. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide as a research tool is its specificity for p110α, which allows for targeted inhibition of the PI3K pathway. However, this compound has limitations as well, including its relatively low solubility and stability, which can make it difficult to work with in certain experimental settings.
将来の方向性
Future research on 6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide could focus on several areas. One area of interest is the potential for this compound as a combination therapy with other cancer treatments, such as immunotherapy. Another area of interest is the development of more potent and stable analogs of this compound. Additionally, further studies could investigate the potential of this compound for the treatment of other diseases beyond cancer, such as inflammatory and metabolic diseases.
科学的研究の応用
6-methyl-2-(3-pyridinyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential as an anti-cancer therapy. Preclinical studies have shown that this compound can inhibit the growth and survival of a variety of cancer cell lines, including breast, lung, and ovarian cancer. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In addition, this compound has demonstrated efficacy in animal models of cancer, with reduced tumor growth and improved survival rates.
特性
IUPAC Name |
6-methyl-2-pyridin-3-yl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-4-5-20-18(11-15)19(12-21(26-20)17-3-2-8-24-14-17)22(27)25-13-16-6-9-23-10-7-16/h2-12,14H,13H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIESRFUBGPBDNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=NC=C3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。